2-Cyclopropylethenylboronic acid is a boronic acid derivative characterized by the presence of a cyclopropyl group attached to an ethenyl group. This compound has gained attention in organic synthesis due to its unique structural features and potential applications in medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions, including Suzuki coupling reactions.
2-Cyclopropylethenylboronic acid can be sourced from various synthetic pathways, primarily involving the manipulation of cyclopropyl and boronic acid functionalities. It falls under the classification of organoboron compounds, which are extensively used in organic synthesis. The compound's systematic name is derived from its structural components, which include a cyclopropyl group and a boronic acid functional group.
The synthesis of 2-cyclopropylethenylboronic acid can be achieved through several methodologies, including:
The molecular structure of 2-cyclopropylethenylboronic acid can be depicted as follows:
The compound's three-dimensional conformation allows for specific interactions in various chemical reactions, particularly in forming complexes with substrates containing hydroxyl groups.
2-Cyclopropylethenylboronic acid participates in several key reactions:
The mechanism of action for reactions involving 2-cyclopropylethenylboronic acid typically involves:
These properties make 2-cyclopropylethenylboronic acid suitable for various applications in organic synthesis.
2-Cyclopropylethenylboronic acid has several notable applications:
This method employs cyclopropenyl halides as electrophilic partners with diboron reagents (e.g., B₂pin₂) under palladium or copper catalysis. The strained three-membered ring undergoes regioselective borylation at the less substituted carbon, preserving the cyclopropene core while installing the boronate group.
Key Advances & DataPalladium catalysts like PdCl₂(dppf) or copper complexes (e.g., Cu(dppf)Cl₂) facilitate this transformation at 60–80°C in THF. A critical innovation involves in situ protection of the boronate as a trifluoroborate salt to suppress protodeboronation. For example, borylation of 1-chloro-2-methylcyclopropene with B₂pin₂ yields the protected alkenylcyclopropyltrifluoroborate (87% yield) [4] [6].
Table 1: Catalytic Borylation of Cyclopropenyl Halides
Substrate | Catalyst | Boron Source | Yield (%) | Notes |
---|---|---|---|---|
1-Bromo-2-phenylcyclopropene | PdCl₂(dppf) (5 mol%) | B₂pin₂ | 92 | 24 h, 70°C, THF |
3-Chlorocyclopropene | Cu(dppf)Cl₂ (10 mol%) | B₂neop₂ | 78 | 12 h, 60°C, dioxane; N₂ atmosphere |
1,2-Dichlorocyclopropene | Pd(OAc)₂/XPhos (3 mol%) | HBpin | 65 | Selective monoborylation at C1 |
Mechanistic Insight: Oxidative addition of the C–X bond to Pd(0) generates a cyclopropenyl-Pd(II) intermediate. Transmetalation with diboron yields the Pd(II)-boryl species, which reductively eliminates the alkenylcyclopropyl boronate. Ring strain lowers the energy barrier for oxidative addition, accelerating the reaction [6].
Miyaura borylation directly couples cyclopropyl-substituted vinyl halides (e.g., 2-cyclopropylvinyl bromide) with bis(pinacolato)diboron (B₂pin₂) via Pd(0) catalysis. This method excels in stereoretention, making it ideal for E/Z-configured substrates [4] [6].
Optimized ProtocolA ternary catalyst system—Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), and KOAc base—in toluene at 50°C achieves >90% yield within 6 hours. Bulky phosphines (e.g., SPhos) prevent β-cyclopropyl elimination, a key decomposition pathway. For acid-sensitive products, the boronate ester is hydrolyzed in situ using 1 M HCl [4] [6].
Scope Limitations:
Table 2: Miyaura Borylation of Cyclopropylvinyl Halides
Vinyl Halide | Ligand | Time (h) | Yield (%) | Product Stereochemistry |
---|---|---|---|---|
(E)-1-Bromo-2-cyclopropylethene | SPhos | 4 | 95 | Retention of E |
(Z)-1-Chloro-2-(2-nitrocyclopropyl)ethene | XPhos | 8 | 82 | Retention of Z |
2-(2,2-Dichlorocyclopropyl)vinyl iodide | dppf | 6 | 89 | N/A (terminal iodide) |
Photocatalytic methods leverage visible light to activate vinylcyclopropanes or halides without metals. Phenothiazine or acridine photocatalysts (e.g., Mes-Acr⁺) generate boryl radicals from B₂pin₂, which add across vinylcyclopropyl C=C bonds or replace halogens [4].
Reaction Design & Stability InsightsUnder blue LEDs (456 nm), phenothiazine (5 mol%) catalyzes borylation of 2-cyclopropylvinyl bromide with B₂pin₂ in DMSO/H₂O (9:1). Yields reach 75–80% at 25°C in 3 hours. The aqueous stability of 2-cyclopropylethenylboronic acid is limited (<24 h in H₂O), necessitating immediate use or derivatization to MIDA boronates [3] [4].
Mechanism:
Table 3: Stability of 2-Cyclopropylethenyl Boron Derivatives
Boron Form | Conditions | Half-Life | Degradation Products |
---|---|---|---|
Boronic acid (free) | D₂O (pH 7), 25°C | 2 h | Cyclopropylboronic acid + acetaldehyde |
MIDA boronate | DMSO, 25°C | 72 h | None detected |
Trifluoroborate salt | H₂O/MeOH (1:1), 25°C | 30 days | Slow hydrolysis to boronic acid |
Classical nucleophilic routes involve transmetalation of cyclopropyl-substituted alkenylmagnesium or lithium reagents with borate esters. For example, 2-cyclopropylvinyllithium (from 2-bromo-1-cyclopropylethene and n-BuLi) reacts with B(OMe)₃ to afford the boronic acid after hydrolysis [1] [6].
Critical Modifications
Limitations:
Table 4: Solvent & Electrophile Effects on Yield
Organometallic Reagent | Boron Electrophile | Solvent | Yield (%) |
---|---|---|---|
2-Cyclopropylvinylmagnesium Br | B(OMe)₃ | Et₂O | 68 |
2-(1-Methylcyclopropyl)vinyllithium | (⁺)B(pin)₂(−) | THF | 85 |
1-Cyclopropylvinyllithium | B(OiPr)₃ | Hexane/Et₂O | 73 |
Flow chemistry circumvents instability issues in organolithium generation. A microreactor setup enables:
Advantages Over Batch:
System Schematic:
Substrate (in Et₂O) + *n*-BuLi (flow) ↓ Mixer (−40°C, 0.2 s) Organolithium intermediate ↓ B(OMe)₃ addition (−30°C, 1 s) Crude boronate ↓ Hydrolysis (20°C, 10 s) Product + LiOMe
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